1-(4-fluorophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole
Description
1-(4-Fluorophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole is a tetrazole derivative characterized by two key substituents:
- A 4-fluorophenyl group at the 1-position of the tetrazole ring, which is known to enhance electronic effects and bioavailability in medicinal chemistry .
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O/c1-11-8-12(2)17(13(3)9-11)23-10-16-19-20-21-22(16)15-6-4-14(18)5-7-15/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBHDVXXMKCHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC2=NN=NN2C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Trimethylphenoxy Group: The trimethylphenoxy group can be attached through an etherification reaction using appropriate phenol derivatives and alkylating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluorophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for developing advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. The fluorophenyl and trimethylphenoxy groups contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets and aromatic residues within the target proteins.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Aryl Substituents: The 4-fluorophenyl group is a common motif in bioactive compounds due to its electron-withdrawing nature, which stabilizes the tetrazole ring and enhances metabolic stability . This group is shared with 5-(4-fluorophenyl)-1H-tetrazole and LQFM-096 . The (2,4,6-trimethylphenoxy)methyl group in the target compound differs from analogs like HBK18 (phenoxypropyl-piperazine) by being directly attached via a methylene linker, increasing rigidity and steric hindrance .
- Functional Groups: Sulfur-containing derivatives (e.g., sulfanyl or sulfonyl groups in ) exhibit distinct electronic profiles compared to oxygen-containing phenoxy groups.
Physicochemical Properties
- Melting Points: 5-(4-Fluorophenyl)-1H-tetrazole melts at 114–116°C , whereas methyl-substituted analogs (e.g., 1-methyl-5-benzylsulfanyl tetrazole) are likely liquids or low-melting solids due to reduced symmetry . The target compound’s trimethylphenoxy group may elevate its melting point relative to less bulky analogs.
- Lipophilicity: The (2,4,6-trimethylphenoxy)methyl group in the target compound is more lipophilic than the sulfonylethyl group in , which could enhance membrane permeability but reduce water solubility.
Biological Activity
1-(4-fluorophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole is a synthetic compound notable for its unique structural features, including a tetrazole ring and specific aromatic substituents. This compound has garnered attention in medicinal chemistry and biological studies due to its potential pharmacological applications.
Chemical Structure and Synthesis
The compound's chemical structure can be represented as follows:
- IUPAC Name : 1-(4-fluorophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]tetrazole
- Molecular Formula : C17H17FN4O
- Molecular Weight : 314.34 g/mol
Synthesis Pathway
The synthesis typically involves several steps:
- Formation of the Tetrazole Ring : Achieved through cyclization reactions involving azides and nitriles under acidic conditions.
- Nucleophilic Aromatic Substitution : The introduction of the fluorophenyl group is performed using nucleophilic substitution techniques.
- Etherification : The trimethylphenoxy group is attached via etherification reactions with appropriate phenolic compounds.
The biological activity of 1-(4-fluorophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The tetrazole moiety can mimic carboxylate groups, facilitating binding to enzyme active sites and inhibiting their activity.
- Receptor Interaction : The fluorophenyl and trimethylphenoxy groups enhance binding affinity by interacting with hydrophobic pockets in target proteins.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. It was shown to inhibit cell proliferation by inducing apoptosis via mitochondrial pathways.
- Anti-inflammatory Properties : Research indicated that the compound reduces pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent.
- Neuroprotective Effects : In animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal damage and improved cognitive functions.
Data Tables
| Biological Activity | Study Type | Findings |
|---|---|---|
| Anticancer | In vitro | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | In vivo | Decreases cytokine levels in macrophages |
| Neuroprotective | Animal Model | Protects neurons and enhances cognition |
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound against structurally similar tetrazoles:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)-5-phenyl-1H-tetrazole | Lacks trimethylphenoxy group | Lower binding affinity |
| 1-(4-Fluorophenyl)-5-(2,4-dimethylphenoxy)methyl-1H-tetrazole | Fewer methyl groups | Altered steric properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
